exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Overview
Description
“exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” is a chemical compound with the molecular formula C7H14ClN . It is also known by other names such as norbornan-2-amine;hydrochloride .
Molecular Structure Analysis
The molecular structure of “exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” include a molecular weight of 147.65 . It is a solid at room temperature and should be stored in an inert atmosphere . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is soluble, with a solubility of 29.0 mg/ml .Scientific Research Applications
Stereochemical Analysis
The compound can be used in stereochemical analysis of alicyclic compounds by C-13 NMR Spectroscopy . The nomenclature for this system is straightforward, with exo and endo referring to the orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7, and syn and anti used for C-7 substituents .
Research in Neural Stem Cells
There is a possibility that the compound could be used in research related to neural stem cells . The identification of self-renewing and multipotent neural stem cells in the mammalian brain holds promise for the treatment of neurological diseases and has yielded new insight into brain cancer .
Inhibition in T-lymphocytes
The compound might be used in research related to T-lymphocytes . Its inhibition in T-lymphocytes prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Safety and Hazards
The safety information for “exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride” includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
The primary target of exo-Bicyclo[22A structurally similar compound, a bicyclo[221]heptane containing N,N’-diarylsquaramide, has been identified as a selective antagonist for the CXCR2 receptor . The CXCR2 receptor plays a crucial role in mediating inflammatory responses and is involved in various pathological conditions, including chronic obstructive pulmonary disease and cancer .
Mode of Action
The exact mode of action of exo-Bicyclo[22If it shares a similar mechanism with the aforementioned bicyclo[2.2.1]heptane containing N,N’-diarylsquaramide, it may act as an antagonist at the CXCR2 receptor, thereby inhibiting the receptor’s function and downstream signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of exo-Bicyclo[22Some predicted pharmacokinetic properties include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
The specific molecular and cellular effects of exo-Bicyclo[22If it acts as a CXCR2 antagonist, it could potentially reduce inflammation and modulate immune responses .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of exo-Bicyclo[22It is generally recommended to store the compound in an inert atmosphere at room temperature .
properties
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-NLRFIBDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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